9-Methylacridine

Description

Structural Characteristics and Chemical Classification

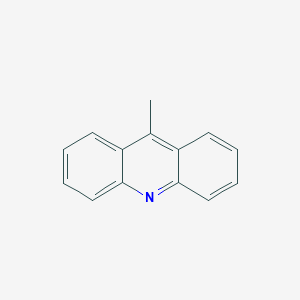

9-Methylacridine (CAS Registry Number: 611-64-3) is an organic compound with the molecular formula C₁₄H₁₁N and a molecular weight of 193.25 g/mol. The compound belongs to the acridine family, characterized by a planar tricyclic aromatic system consisting of two benzene rings fused to a central pyridine ring. The structural framework of this compound is defined by the IUPAC name this compound, with the InChI key FLDRLXJNISEWNZ-UHFFFAOYSA-N and SMILES notation CC1=C2C=CC=CC2=NC2=CC=CC=C12.

The compound's structure features a methyl substituent attached to the carbon atom at position 9 of the acridine ring system, which is the meso position between the two benzene rings. This substitution pattern significantly influences the compound's electronic properties, making it distinct from the parent acridine molecule. The planar geometry of the molecule, combined with the electron-donating effect of the methyl group, contributes to its unique photophysical and chemical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁N | |

| Molecular Weight | 193.25 g/mol | |

| CAS Registry Number | 611-64-3 | |

| MDL Number | MFCD00143523 | |

| PubChem CID | 11913 | |

| European Community Number | 210-272-4 |

Historical Context in Acridine Chemistry

The historical development of acridine chemistry traces back to 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar, marking the beginning of systematic research into this class of compounds. The original isolation process involved extraction with dilute sulfuric acid followed by precipitation as acridine bichromate, which was subsequently decomposed using ammonia. The name "acridine" was chosen due to its sharp and biting effect on the skin, reflecting the compound's irritant properties.

The synthesis of this compound and related derivatives became possible through the development of various synthetic methodologies, most notably the Bernthsen acridine synthesis developed in the late 19th century. This method involves the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride, where the use of acetic acid as the carboxylic acid component yields this compound specifically. The reaction proceeds through a cyclization mechanism that forms the tricyclic acridine framework with the carboxylic acid contributing the substituent at the 9-position.

Over the past century and a half, acridine chemistry has evolved significantly, with this compound emerging as an important intermediate and research compound. The development of more sophisticated synthetic techniques and analytical methods has expanded our understanding of the compound's properties and potential applications, leading to its current status as a valuable tool in various fields of chemical research.

Physicochemical Properties Overview

This compound exhibits distinctive physicochemical properties that make it suitable for diverse applications in chemical research and industrial processes. The compound appears as a yellow to light brown crystalline powder at room temperature, with a characteristic melting point range of 114-119°C. Its physical state and appearance are consistent with its aromatic nature and crystalline structure.

The solubility profile of this compound reflects its moderately polar character, being moderately soluble in organic solvents such as ethanol, acetone, and chloroform, while exhibiting limited solubility in water. This solubility pattern is typical for substituted acridines and influences its handling and application in various chemical processes. The compound's predicted pKa value of 6.68±0.10 indicates its basic nature, which is attributed to the nitrogen atom in the pyridine ring.

The photophysical properties of this compound are particularly noteworthy, as the compound exhibits environment-sensitive fluorescence characteristics. The emission properties are highly sensitive to polarity, hydrogen bonding, and pH of the surrounding environment, making it valuable as a fluorescent probe in various analytical applications. This sensitivity arises from the electronic structure of the acridine system and the influence of the methyl substituent on the excited state behavior.

General Applications in Chemical Research

This compound serves as a versatile compound in multiple areas of chemical research, with applications spanning organic synthesis, fluorescence spectroscopy, pharmaceutical development, and materials science. In organic synthesis, the compound functions as a valuable building block for creating complex molecular structures, enabling chemists to construct sophisticated organic frameworks efficiently. Its reactivity profile, primarily centered on the nitrogen atom and the aromatic system, allows for various chemical transformations including electrophilic substitution and oxidation reactions.

The fluorescent properties of this compound have made it particularly valuable in the development of fluorescent dyes and probes for biological imaging and diagnostics. The compound's ability to enhance visibility in microscopic studies and its environment-sensitive emission characteristics make it ideal for applications requiring precise detection and monitoring capabilities. Research has demonstrated its effectiveness as a photoremovable protecting group in organic synthesis, where it can be conjugated with carboxylic acids and amino acids to create fluorescent ester derivatives that can be cleaved under UV irradiation.

In pharmaceutical development, this compound has been explored for its potential in drug design, particularly in developing new therapeutic agents with improved efficacy profiles. The acridine framework is known for its DNA-intercalating properties, and derivatives of this compound have been investigated for their antiproliferative activities against various cancer cell lines. The compound's structural features allow for modifications that can enhance selectivity and reduce side effects in potential therapeutic applications.

The electrochemical applications of this compound involve its use in developing sensors with high sensitivity and specificity for detecting various analytes in environmental monitoring systems. Its unique electronic properties make it suitable for incorporation into electrochemical devices where precise detection capabilities are required. Additionally, in materials science, the compound contributes to the formulation of advanced materials including specialized polymers and coatings that require specific optical or electrical properties for industrial applications.

Structure

3D Structure

Propriétés

IUPAC Name |

9-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDRLXJNISEWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862287 | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

611-64-3, 88813-63-2 | |

| Record name | 9-Methylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3Q4U9UIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Overview

The most efficient method for synthesizing 9-methylacridine involves a copper(II)-mediated coupling reaction between 2-aminoacetophenone and phenylboronic acid. Developed by Wu et al. (2018), this single-step protocol eliminates the need for multi-stage cyclization, offering a streamlined route to the target compound.

Reaction Conditions and Optimization

The reaction proceeds in 1,1,2,2-tetrachloroethane at 100°C for 14 hours under sealed-tube conditions. Key parameters include:

-

Catalyst : Copper(II) bis(trifluoromethanesulfonate) (Cu(OTf)₂) facilitates cross-dehydrogenative coupling.

-

Solvent : Tetrachloroethane’s high boiling point (146°C) ensures thermal stability during prolonged heating.

-

Stoichiometry : A 1:1 molar ratio of 2-aminoacetophenone to phenylboronic acid minimizes side reactions.

Yield optimization studies revealed that extending the reaction time beyond 14 hours led to decomposition, while lower temperatures (e.g., 80°C) resulted in incomplete conversion.

Mechanistic Insights

The proposed mechanism involves:

-

Coordination : Cu(OTf)₂ activates the carbonyl group of 2-aminoacetophenone, enabling nucleophilic attack by phenylboronic acid.

-

Cyclization : Intramolecular dehydration forms the acridine core, with the methyl group originating from the acetophenone moiety.

-

Aromatization : Oxidation of the intermediate dihydroacridine completes the aromatic system.

This pathway avoids the harsh acidic conditions typical of traditional acridine syntheses, making it suitable for acid-sensitive substrates.

Alternative Synthetic Routes

Lehmstedt-Tanasescu Reaction

Classically, acridines are synthesized via the Lehmstedt-Tanasescu reaction, which condenses diphenylamine derivatives with formic acid or its equivalents under sulfuric acid catalysis. For this compound, this method would require 2-methyl-N-phenylaniline as a precursor. However, the regioselectivity of formylation often leads to mixtures of 9- and 10-substituted acridines, necessitating tedious purification.

Gould-Jacobs Cyclization

The Gould-Jacobs reaction involves thermal cyclization of anilides to form acridones, which can subsequently be reduced to acridines. For example, heating N-(2-methylphenyl)anthranilic acid at 250°C in diphenyl ether generates 9-methylacridone, followed by reduction with sodium borohydride. While this method achieves moderate yields (50–60%), the high temperatures and multi-step sequence limit scalability.

Comparative Analysis of Methods

The copper-catalyzed method outperforms classical routes in yield and simplicity, though its reliance on tetrachloroethane raises environmental concerns. Recent efforts to replace chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) are underway but remain unreported in peer-reviewed literature.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions: 9-Methylacridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Acridone derivatives.

Reduction: Dihydroacridine derivatives.

Substitution: Various substituted acridines depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

9-Methylacridine serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules efficiently. This compound's structure allows for various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Fluorescent Dyes

The compound is recognized for its potential in developing fluorescent dyes . Its unique photophysical properties make it suitable for applications in biological imaging and diagnostics. Studies have shown that this compound can enhance visibility in microscopic studies, allowing researchers to track cellular processes effectively .

Pharmaceutical Development

In the realm of pharmaceutical development , this compound is explored for its potential as a therapeutic agent. Research indicates that it can be used to design new drugs with improved efficacy and reduced side effects. Its ability to intercalate with DNA also suggests potential applications in targeted drug delivery systems .

Electrochemical Applications

This compound is employed in the development of electrochemical sensors . These sensors benefit from the compound's high sensitivity and specificity for detecting various analytes, making them useful in environmental monitoring and analytical chemistry .

Material Science

In material science , this compound contributes to formulating advanced materials such as polymers and coatings that require specific optical or electrical properties. Its incorporation into materials can enhance their performance in industrial applications .

Case Study 1: Corrosion Inhibition

A study investigated the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The results demonstrated that it significantly reduced corrosion rates, showcasing its potential for protecting metals in industrial settings .

Case Study 2: Photoactivated Applications

Research highlighted the use of photoactivated this compound to target midgut tissues of Aedes aegypti larvae. This application demonstrated its potential as a biocontrol agent by inducing apoptosis through reactive oxygen species pathways, indicating its utility in pest management strategies .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Efficient synthesis of pharmaceuticals |

| Fluorescent Dyes | Development of dyes for biological imaging | Enhanced visibility in cellular studies |

| Pharmaceutical Development | Potential therapeutic agent with DNA intercalation properties | Improved drug efficacy and reduced side effects |

| Electrochemical Sensors | High sensitivity sensors for environmental monitoring | Effective detection of various analytes |

| Material Science | Formulation of advanced materials with specific properties | Enhanced performance in industrial applications |

Mécanisme D'action

The mechanism of action of 9-Methylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s molecular targets include the DNA double helix and various enzymes involved in DNA metabolism .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 9-Methylacridine and Analogous Compounds

Supramolecular and Catalytic Behavior

- π-Stacking Efficiency : this compound exhibits a Kₐ = 1.4 × 10² M⁻¹ with anthracene-based tweezers, driven by π-stacking and hydrogen bonding . In contrast, bulkier derivatives like 9-Mesitylacridine show reduced stacking due to steric effects .

- Catalytic Ligand Utility: this compound serves as a ligand in Pd(II)-catalyzed C–H alkylation, enabling synthesis of unnatural amino acids with high regioselectivity . 9-Aminoacridine, however, is prioritized for DNA-binding applications due to its intercalation properties .

Activité Biologique

9-Methylacridine is a compound belonging to the acridine family, known for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial properties, potential as a drug precursor, and its interactions with biological systems.

This compound can be synthesized through various methods, including the Friedlander synthesis, where anthranilic acid is treated with 2-cyclohexenone. This compound exhibits unique photophysical properties, making it suitable for applications in biochemistry and pharmacology .

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess significant antibacterial properties. For instance, a study highlighted its effectiveness against Staphylococcus aureus, showing higher activity compared to simpler acridine derivatives. This suggests that modifications to the acridine structure can enhance antibacterial efficacy .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 12 µg/mL |

| 2-Nitroacridone | E. coli | 8 µg/mL |

| 9-Aminoacridine | Pseudomonas aeruginosa | 10 µg/mL |

Phototoxicity and Biological Effects

Recent studies have explored the phototoxic effects of this compound when activated by UV light. It has been shown to damage midgut tissues in Aedes aegypti, indicating potential applications in vector control strategies . The mechanism involves the generation of reactive oxygen species upon light activation, leading to cellular damage.

Case Study: Phototoxic Effects on Aedes aegypti

In a controlled experiment, larvae of Aedes aegypti were exposed to varying concentrations of this compound under UV light. The results indicated a dose-dependent increase in mortality rates, with significant tissue destruction observed in treated specimens.

Biocompatibility and Cellular Uptake

In vitro studies have demonstrated that this compound exhibits good biocompatibility and cellular uptake properties. This makes it a suitable candidate for drug delivery systems and cell imaging applications. The compound's ability to intercalate with DNA further enhances its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9-methylacridine, and how do they compare in efficiency?

- Answer : Traditional synthesis involves Friedel-Crafts alkylation of acridine derivatives, while microwave-assisted synthesis (e.g., irradiating acridine with methylating agents) offers faster reaction times and higher yields . Characterization typically employs IR spectroscopy (to confirm methyl group absorption bands at ~2850 cm⁻¹), H NMR (singlet for CH₃ at δ 2.8–3.2 ppm), and elemental analysis for purity validation. A comparison of methods is summarized below:

| Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Traditional Alkylation | 60–75 | 6–8 hours | High reproducibility |

| Microwave-Assisted | 85–92 | 20–30 minutes | Reduced side reactions |

Q. How should researchers characterize the purity and identity of this compound?

- Answer : Combine chromatographic (TLC or HPLC) and spectroscopic techniques:

- TLC : Use silica gel plates with a hexane/ethyl acetate (8:2) mobile phase; under UV light .

- UV-Vis : Confirm at 365 nm (acridine core absorption) .

- Mass Spectrometry : Molecular ion peak at 193 (C₁₄H₁₁N⁺) .

Q. What are the critical physical properties of this compound relevant to experimental design?

- Answer : Key properties include:

- Melting Point : 114–117°C (ensure consistent recrystallization protocols to avoid impurities) .

- Solubility : Soluble in methanol, dichloromethane, and DMSO; insoluble in water. Pre-saturate solvents to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photolysis mechanisms of this compound?

- Answer : Contradictions in product distributions (e.g., acridans vs. dimers) arise from secondary photolysis and solvent effects. To address this:

- Time-Profiled Studies : Monitor reaction intermediates via TLC and UV-Vis at intervals (e.g., 0, 5, 15, 30 minutes) to distinguish primary vs. secondary products .

- Deuterium Labeling : Use methanol-d⁴ to trace hydrogen abstraction pathways (though isolation artifacts may require control experiments) .

- Computational Modeling : Validate radical pair stability and disproportionation pathways using DFT calculations .

Q. What experimental design principles optimize Pd(II)-catalyzed C–H alkylation using this compound as a ligand?

- Answer : Key considerations include:

- Ligand-to-Catalyst Ratio : Maintain a 2:1 molar ratio (ligand:Pd) to prevent catalyst deactivation .

- Substrate Scope : Test alkyl iodides with varying steric bulk (e.g., methyl vs. tert-butyl) to assess ligand efficacy in sterically demanding reactions .

- Statistical Validation : Use DOE (Design of Experiments) to optimize temperature (80–100°C) and solvent (toluene vs. DMF) interactions .

Q. How should researchers analyze conflicting data on the stability of this compound under prolonged storage?

- Answer : Discrepancies may arise from oxidation or light exposure. Mitigation strategies:

- Accelerated Aging Studies : Store samples under argon vs. ambient conditions; monitor degradation via HPLC every 30 days .

- X-ray Crystallography : Compare fresh and aged samples to detect structural changes (e.g., oxidation at the acridine nitrogen) .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing kinetic data in this compound photolysis studies?

- Answer : Apply:

- Pseudo-First-Order Kinetics : Fit time-concentration profiles using for primary product formation .

- ANOVA : Compare variance in product ratios across solvent systems (e.g., methanol vs. acetonitrile) to identify solvent-cage effects .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

- Answer : Document:

- Stoichiometric Precision : Use calibrated balances (±0.1 mg) for methylating agents.

- Replication : Report mean yields from ≥3 independent trials with standard deviations .

- Supplementary Data : Share NMR spectra (integration values) and TLC images in supporting information .

Data Contradiction and Validation

Q. What strategies validate mechanistic hypotheses when experimental data conflicts with computational models?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.